molecular formula C6H12O3 B13936833 4,5-Dihydroxy-4-methyl-2-pentanone CAS No. 597544-51-9

4,5-Dihydroxy-4-methyl-2-pentanone

Cat. No.: B13936833
CAS No.: 597544-51-9
M. Wt: 132.16 g/mol
InChI Key: DWHFPVYPGLVOER-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-4-methyl-2-pentanone is an organic compound with the molecular formula C6H12O3. It is a derivative of pentanone, characterized by the presence of two hydroxyl groups and a methyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dihydroxy-4-methyl-2-pentanone can be synthesized through aldol condensation reactions. One common method involves the reaction of acetone with formaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which is then dehydrated to yield the final compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves continuous distillation processes. Acetone is used as the starting material, and the reaction is catalyzed by ion exchange resins and magnesium hydroxide. This method is advantageous as it reduces side reactions and improves product quality .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-4-methyl-2-pentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,5-Dihydroxy-4-methyl-2-pentanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydroxy-4-methyl-2-pentanone involves its interaction with various molecular targets. For instance, in oxidation reactions, the compound undergoes hydrogen abstraction, leading to the formation of reactive intermediates. These intermediates can further react to form stable products such as ketones or acids . The compound’s reactivity is influenced by the presence of hydroxyl groups, which facilitate various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydroxy-4-methyl-2-pentanone is unique due to its dual hydroxyl groups and methyl group, which confer distinct reactivity and versatility in chemical reactions. This makes it valuable in various applications, from organic synthesis to industrial processes .

Properties

CAS No.

597544-51-9

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

4,5-dihydroxy-4-methylpentan-2-one

InChI

InChI=1S/C6H12O3/c1-5(8)3-6(2,9)4-7/h7,9H,3-4H2,1-2H3

InChI Key

DWHFPVYPGLVOER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(CO)O

Origin of Product

United States

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